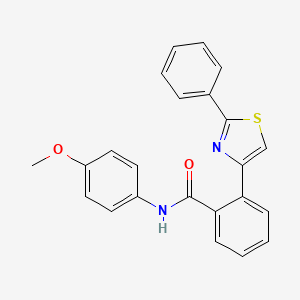

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

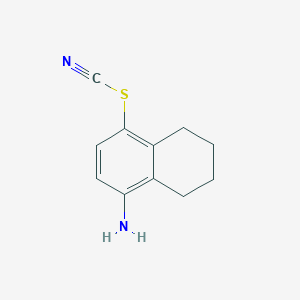

“N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic compound. It contains several functional groups, including a fluorophenyl group, a thiophene ring, a pyrazole ring, and sulfonamide groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Thiophene derivatives can be synthesized using various strategies, such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The exact synthesis pathway for this specific compound is not provided in the search results.科学的研究の応用

Synthesis and Structural Analysis

Research on compounds structurally related to N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has led to the development of novel synthetic routes and structural analyses. For example, the synthesis of vinyl fluorides from fluoromethyl phenyl sulfone, showcasing a method where fluorine acts as a key functional group in chemical transformations, indicates the importance of sulfone and fluorine functional groups in medicinal chemistry and material science J. McCarthy et al., 1990. Moreover, the catalytic asymmetric addition to cyclic N-acyl-iminium using α-fluoro(phenylsulfonyl)methane derivatives emphasizes the role of these compounds in accessing sulfone-bearing molecules with high stereoselectivity, relevant for drug development and organic synthesis V. Bhosale et al., 2022.

Molecular Conformations and Hydrogen Bonding

The detailed study of molecular conformations and hydrogen bonding patterns in closely related pyrazolo[4,3-c]pyridines provides insight into the structural basis of their biological activities and intermolecular interactions. This research aids in understanding how subtle changes in molecular structure can influence the overall properties of the compounds, potentially guiding the design of new drugs and materials B. K. Sagar et al., 2017.

Antiproliferative Activities

The exploration of pyrazole-sulfonamide derivatives for their antiproliferative activities against cancer cell lines highlights the therapeutic potential of these compounds. This research demonstrates the capacity of sulfonamide derivatives to act as potent inhibitors of cell proliferation, opening avenues for the development of new anticancer agents Samet Mert et al., 2014.

Interaction and Inhibition Mechanisms

Investigations into the interaction studies of various derivatives with biological targets, such as carbonic anhydrase isozymes, reveal the mechanism of action and potential therapeutic applications of these compounds. The inhibition of enzyme activity by specific sulfonamide derivatives underscores their role as drug candidates for treating conditions associated with dysregulated enzyme activity Nurgün Büyükkıdan et al., 2017.

Chemical Properties and Reactions

The fluoride-mediated synthesis of alkyl amino- and ether-substituted pyrazoles demonstrates the chemical versatility of sulfone derivatives. This research provides valuable knowledge for the development of new synthetic methodologies and the functionalization of molecules for various applications A. Shavnya et al., 2005.

特性

IUPAC Name |

N-[3-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4S3/c1-30(25,26)23-16-5-2-4-14(12-16)18-13-19(20-6-3-11-29-20)24(22-18)31(27,28)17-9-7-15(21)8-10-17/h2-12,19,23H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKYEQNZWHXJJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2563375.png)

![N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2563376.png)

![2,3,4-trifluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2563377.png)

![Methyl 4-{2-oxo-2-[2-(3-oxo-1-cyclohexenyl)hydrazino]ethoxy}benzenecarboxylate](/img/structure/B2563379.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2563383.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2563386.png)